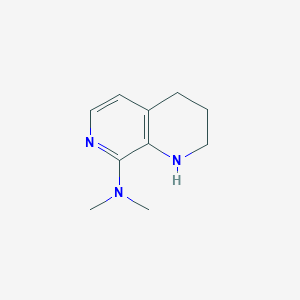

N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

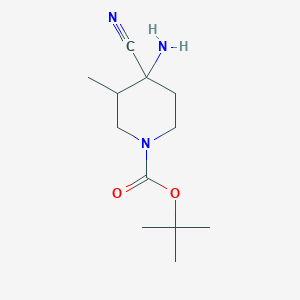

“N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine” is a chemical compound with the CAS Number: 2095410-42-5. It has a molecular weight of 177.25 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “this compound” belongs to, has been a subject of interest in recent years. The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 .Scientific Research Applications

Supramolecular Chemistry

N,N-Dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine is a compound that has been studied for its role in the formation of supramolecular structures. Research has demonstrated its ability to form crystalline solids through non-covalent interactions, such as hydrogen bonds, with various acidic units. These interactions are crucial for the formation of salts and supramolecular assemblies, which have been characterized using infrared spectroscopy, melting point analysis, elemental analysis, and X-ray diffraction techniques. The studies highlight the compound's potential in creating three-dimensional structures through synergistic non-covalent interactions (Dong et al., 2018).

Luminescent Properties

The compound has also been explored for its luminescent properties, particularly in the formation of zinc(II) complexes. These complexes exhibit blue luminescence due to intraligand transitions, showcasing potential applications in materials science and photonic devices. Structural analyses reveal that these complexes possess mononuclear configurations with pseudo-tetrahedral geometries, facilitating the formation of stair chains through π-π interactions and hydrogen bonds, contributing to their notable luminescent characteristics (Chen et al., 2008).

Anion Recognition

Further research into this compound derivatives has explored their use as anion recognition agents. Derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties have been synthesized, demonstrating specific anion recognition abilities towards fluoride ions. These abilities are attributed to hydrogen-bonding interactions, indicating the compound's potential in developing chemosensors for environmental and biological applications (Chahal et al., 2018).

Heterocyclic Synthesis

The compound serves as a building block in heterocyclic synthesis, facilitating the creation of fused naphthyridine derivatives through three-component domino reactions. This methodology allows for the efficient synthesis of tetrasubstituted dihydropyridines, highlighting the compound's versatility in organic synthesis and the development of novel pharmaceuticals and materials (Khan et al., 2011).

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13(2)10-9-8(5-7-12-10)4-3-6-11-9/h5,7,11H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDCYVIWDZWVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)

![(3S)-2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2591640.png)

![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)

![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)

![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)

![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)